molecular formula C175H284N52O52S B1141408 NEUROPEPTIDE K, PORCINE CAS No. 106441-70-7

NEUROPEPTIDE K, PORCINE

Cat. No.: B1141408
CAS No.: 106441-70-7
M. Wt: 4271.7
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Introduction to Neuropeptide K (Porcine)

Neuropeptide K belongs to the extensive tachykinin peptide family, which represents one of the largest families of neuropeptides found throughout the animal kingdom from amphibians to mammals. The compound was first characterized as a novel brain tachykinin through isolation procedures applied to porcine brain extracts, where it was identified as a 36 amino acid residue peptide containing a substance K sequence at its carboxy-terminus. This peptide demonstrates remarkable biological activity across multiple physiological systems, including gallbladder contraction, protein extravasation, hypotension induction, and bronchial smooth muscle spasm responses.

The significance of porcine neuropeptide K extends beyond its immediate biological effects, as it serves as an additional tachykinin neuromessenger with distinct receptor selectivity patterns. The peptide exists in high concentrations within brain tissues and represents a critical component of the complex tachykinin signaling network that regulates diverse physiological processes. Understanding the structural and functional characteristics of this compound provides valuable insights into the broader mechanisms of neuropeptide signaling and the evolutionary conservation of tachykinin family members across mammalian species.

Discovery and Classification within the Tachykinin Family

The discovery of neuropeptide K emerged from systematic investigations of porcine brain extracts using advanced isolation and characterization techniques. The peptide was initially identified through its biological activity profile, which demonstrated potent effects on smooth muscle contractility and cardiovascular function. Subsequent structural analysis revealed its classification as a member of the tachykinin family, characterized by the presence of the conserved carboxy-terminal sequence that defines this peptide group.

Tachykinin peptides are distinguished by their common carboxy-terminal sequence, Phenylalanine-X-Glycine-Leucine-Methionine-NH2, where X represents either an aromatic or aliphatic amino acid. This structural motif is critical for receptor binding and biological activity across all family members. The tachykinin family derives its name from the rapid induction of gut tissue contraction, a characteristic shared by all members including neuropeptide K. The genes encoding tachykinins produce precursor proteins called preprotachykinins, which undergo posttranslational proteolytic processing to generate the mature peptide forms.

The classification of neuropeptide K within the tachykinin family is supported by its derivation from the tachykinin-1 gene, which encodes multiple related peptides including substance P, neurokinin A, neuropeptide K, and neuropeptide gamma. This gene organization allows for tissue-specific and developmentally regulated expression of different tachykinin family members through alternative splicing mechanisms. The production of these peptides is regulated by both differential messenger ribonucleic acid transcription and post-translational precursor processing, processes known to be highly tissue- and species-specific.

Structural Characteristics and Sequence Analysis

The structural characteristics of porcine neuropeptide K reveal a complex peptide architecture that underlies its unique biological properties and receptor selectivity patterns. The molecule consists of 36 amino acid residues organized in a specific sequence that incorporates both novel structural elements and conserved motifs characteristic of the tachykinin family. The peptide exhibits a molecular weight of 3980.6 Daltons and contains multiple functional domains that contribute to its biological activity profile.

The overall architecture of neuropeptide K demonstrates significant structural complexity compared to shorter tachykinin family members. The peptide contains both hydrophilic and hydrophobic regions that contribute to its conformational flexibility and membrane interaction properties. Nuclear magnetic resonance studies have revealed that the peptide adopts different conformational states depending on its environment, with distinct structural features observed in aqueous versus membrane-associated conditions. This conformational plasticity appears to be crucial for its interaction with specific receptor subtypes and subsequent signal transduction mechanisms.

Primary Structure and Conserved Motifs

The primary structure of porcine neuropeptide K consists of the following 36 amino acid sequence: Aspartic acid-Alanine-Aspartic acid-Serine-Serine-Isoleucine-Glutamic acid-Lysine-Glutamine-Valine-Alanine-Leucine-Leucine-Lysine-Alanine-Leucine-Tyrosine-Glycine-Histidine-Glycine-Glutamine-Isoleucine-Serine-Histidine-Lysine-Arginine-Histidine-Lysine-Threonine-Aspartic acid-Serine-Phenylalanine-Valine-Glycine-Leucine-Methionine-NH2. This sequence incorporates the complete neurokinin A sequence within its carboxy-terminal region, positioning neuropeptide K as an N-terminally extended form of this related tachykinin.

The molecular formula C175H284N52O52S reflects the complex chemical composition of the peptide, which includes sulfur-containing amino acids that may contribute to its structural stability. The Chemical Abstracts Service number 106441-70-7 provides a unique identifier for this specific porcine variant of neuropeptide K. The peptide contains multiple basic amino acids, including lysine and arginine residues, which contribute to its overall charge distribution and potential electrostatic interactions with receptor binding sites.

Structural Parameter Value
Total Amino Acids 36
Molecular Weight 3980.6 Da
Molecular Formula C175H284N52O52S
Chemical Abstracts Service Number 106441-70-7
Terminal Modification Amidated C-terminus

The conserved tachykinin motif is located at the carboxy-terminus of the peptide and includes the sequence Phenylalanine-Valine-Glycine-Leucine-Methionine-NH2. This motif is essential for receptor recognition and binding affinity across the neurokinin receptor family. The presence of the amidated carboxy-terminus is critical for biological activity, as this modification prevents enzymatic degradation and enhances receptor binding stability. The N-terminal extension region, comprising the first 26 amino acids, provides additional structural elements that contribute to the peptide's enhanced potency and receptor selectivity compared to shorter tachykinin family members.

Solution Conformation Studies via Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy investigations have provided detailed insights into the solution conformation of porcine neuropeptide K under various environmental conditions. Proton nuclear magnetic resonance chemical shift assignments have been determined at 600 MHz in 28% trifluoroethanol/water solution, revealing distinct conformational preferences depending on the solvent environment. Two-dimensional nuclear magnetic resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, have been employed to establish comprehensive structural assignments and interproton distance constraints.

The structural analysis reveals that neuropeptide K forms a regular amphipathic alpha-helical structure extending from Aspartic acid 3 to Glycine 18. This helical region is stabilized by slowly exchanging amide protons that participate in hydrogen bonding interactions characteristic of stable secondary structure formation. The remainder of the molecule displays sequential nuclear Overhauser effects with some medium-range contacts, indicating the presence of dynamic structural elements but limited defined secondary conformation. This structural organization contrasts with the more ordered helical region and suggests functional importance for both rigid and flexible domains within the peptide.

Structural Region Residue Range Conformation Characteristics
N-terminal Extension 1-2 Flexible Limited defined structure
Alpha-helical Core 3-18 Amphipathic Helix Stabilized by hydrogen bonds
Dynamic Region 19-26 Sequential NOEs Flexible with i-(i+2) contacts
Neurokinin A Sequence 27-36 Variable Environment-dependent

Studies conducted in the presence of dodecylphosphocholine micelles reveal a more defined structural organization, suggesting that membrane association induces conformational changes relevant to receptor interaction. The global fold of neuropeptide K bound to dodecylphosphocholine micelles consists of two well-defined helices spanning residues 9 to 18 and residues 27 to 33, connected by a noncanonical beta turn. The N-terminus of the peptide adopts a 3-10 helix or a series of dynamic beta turns in the micellar environment. These conformational features provide important insights into the structural basis for neuropeptide K's enhanced receptor selectivity and biological potency compared to related tachykinin family members.

Evolutionary Context of Porcine-Specific Isoforms

The evolutionary context of porcine neuropeptide K reveals important insights into the species-specific diversification of tachykinin family members and their functional specialization across mammalian lineages. The tachykinin peptide family represents an ancient neuropeptide system present throughout the bilaterians, with evolutionary conservation of core structural and functional elements spanning diverse phylogenetic groups. The porcine-specific characteristics of neuropeptide K reflect both conserved evolutionary features and species-particular adaptations that have emerged during mammalian diversification.

Comparative analysis across mammalian species reveals that while the fundamental tachykinin gene organization is conserved, species-specific variations in peptide processing and isoform expression contribute to functional diversification. The tachykinin-1 gene structure, which gives rise to neuropeptide K and related peptides, demonstrates tissue-specific and species-specific processing patterns that generate distinct peptide profiles across different mammalian groups. These processing differences reflect evolutionary adaptations to specific physiological requirements and environmental pressures encountered by different species.

The molecular evolution of tachykinin precursor genes involves complex mechanisms of alternative splicing and post-translational processing that contribute to peptide diversity. In the case of porcine neuropeptide K, the specific amino acid sequence and post-translational modifications represent evolutionary solutions to particular functional requirements within the porcine nervous and endocrine systems. The high concentration of neuropeptide K observed in porcine brain tissues suggests evolutionary selection for enhanced expression levels of this particular tachykinin variant. This pattern contrasts with the relative abundance profiles observed in other mammalian species, indicating species-specific evolutionary pressures that have shaped tachykinin system organization.

The functional significance of porcine-specific neuropeptide K characteristics extends to its receptor selectivity patterns and biological activity profiles. The enhanced potency and selectivity for neurokinin 2 receptors demonstrated by porcine neuropeptide K may reflect evolutionary adaptations to specific physiological control mechanisms within porcine cardiovascular and respiratory systems. These evolutionary considerations provide important context for understanding the therapeutic potential and comparative biology of tachykinin systems across mammalian species, while highlighting the importance of species-specific validation in translational research applications.

Properties

CAS No.

106441-70-7

Molecular Formula

C175H284N52O52S

Molecular Weight

4271.7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of neuropeptide-containing fractions from biological materials involves various methods due to the variability in molecular mass, charge, and hydrophobicity of neuropeptides . Common methods include:

    Boiling aqueous solvents at low or neutral pH: This method is used to inactivate neuropeptide-degrading enzymes while efficiently releasing the neuropeptides into the extraction medium.

  • Organic solvents or a mixture of aqueous and organic solvents at low temperature : This approach is used for very hydrophobic neuroendocrine peptides such as neuropeptide K.
  • Aqueous solutions of chaotropic agents such as 6 M guanidine hydrochloride containing a cocktail of protease inhibitors : This method is used to inactivate enzymes and release neuropeptides.

Industrial Production Methods

Industrial production methods for neuropeptides like neuropeptide K often involve recombinant DNA technology and peptide synthesis techniques. These methods ensure high purity and yield of the peptide for research and therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

Neuropeptide K undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often mediated by oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Substitution reagents: Such as halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of neuropeptide K can lead to the formation of disulfide bonds, while reduction can result in the cleavage of these bonds .

Scientific Research Applications

Physiological Roles

Neuropeptide K plays critical roles in several physiological processes:

  • Cardiovascular Effects : NPK has been shown to exhibit vasodepressor effects, influencing blood pressure regulation. It interacts with neurokinin receptors, particularly the neurokinin 2 receptor (NK2), which mediates vasodilation and contributes to cardiovascular homeostasis .
  • Gastrointestinal Function : Research indicates that NPK is involved in gastrointestinal motility. It has been observed to stimulate gallbladder contraction and influence the secretion of digestive enzymes, thereby playing a role in digestive processes .
  • Neurotransmission : As a tachykinin, NPK is implicated in neurotransmission within the central nervous system (CNS). It is co-localized with other neuropeptides like substance P and neurokinin A in various brain regions, suggesting a complex interplay in modulating pain perception and stress responses .

Therapeutic Applications

The therapeutic potential of Neuropeptide K is being actively researched across various fields:

  • Pain Management : Given its role in pain modulation as part of the tachykinin family, NPK may serve as a target for developing new analgesic therapies. Studies have indicated that tachykinins can enhance pain signaling pathways, making them potential candidates for pain management interventions .
  • Obesity and Metabolism : NPK has been identified as an anorexigenic peptide, which means it can help reduce food intake. This property positions it as a potential therapeutic agent for obesity management by modulating appetite and energy balance .
  • Immune Response Modulation : Recent studies have explored the role of neuropeptides like NPK in immune system regulation. Its interaction with lymphocyte populations suggests that it may influence immune responses, particularly in gastrointestinal immunity .

Case Study: Cardiovascular Effects

A study examining the effects of Neuropeptide K on porcine models demonstrated significant vasodepressive responses when administered at varying concentrations. The results highlighted its potential use in managing conditions related to hypertension and heart disease .

Case Study: Gastrointestinal Motility

Research involving porcine gastrointestinal tissues showed that Neuropeptide K significantly enhances gallbladder contraction compared to controls. This finding supports its application in therapies aimed at improving digestive health and managing gastrointestinal disorders .

Case Study: Immune System Interaction

In a study investigating the maturation of lymphocyte populations in porcine ileum, changes in neuropeptide concentrations were correlated with immune responses during different developmental stages. This suggests that Neuropeptide K may play a role in modulating gut-associated lymphoid tissue responses .

Mechanism of Action

Neuropeptide K exerts its effects by binding to specific receptors on target cells, leading to the activation of intracellular signaling pathways. It primarily interacts with neurokinin receptors, which are G protein-coupled receptors. The binding of neuropeptide K to these receptors triggers a cascade of events, including the activation of second messengers and the modulation of ion channels, ultimately resulting in physiological responses such as pain perception and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between NPK and related neuropeptides:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
Neuropeptide K, Porcine 106441-70-7 C₁₇₅H₂₈₄N₅₂O₅₂S 4271.7 36-amino acid chain; C-terminal amidation
Neuropeptide Y (18-36) 114495-97-5 C₁₁₂H₁₇₄N₃₆O₂₇ ~2500 (estimated) 19-amino acid fragment of NPY; lacks N-terminal residues
Neuropeptide Y (NPY) 96827-05-3 C₁₇₅H₂₈₄N₅₂O₅₂S 3980.57 36-amino acid chain; conserved tyrosine residues

Key Observations :

  • NPK and full-length NPY share the same molecular formula but differ in molecular weight, suggesting post-translational modifications (e.g., sulfation or phosphorylation) .
  • NPY (18-36) is a truncated fragment with reduced receptor-binding capacity compared to NPY or NPK .

Functional Comparison

Vascular and Gastrointestinal Effects
  • NPY: Reduces gastric mucosal blood flow by 40–60% in rats via α₁-adrenoceptor-independent mechanisms, inducing mucosal damage . Plasma NPY levels rise during hemorrhage, exacerbating gastric injury .
  • PYY : Shows inconsistent vasoconstrictive effects compared to NPY, with minimal impact on systemic blood pressure .
  • Direct studies are needed to confirm this .
Receptor Interactions
  • NPY binds to Y₁, Y₂, Y₄, and Y₅ receptors, mediating vasoconstriction and appetite regulation .
  • NPY (18-36) preferentially binds Y₂ receptors, influencing synaptic plasticity .
  • NPK’s receptor affinity is uncharacterized, though its extended C-terminal sequence may allow interactions with Y₁ or novel receptors .

Mechanistic Differences

  • NPY vs. Noradrenaline: NPY’s vasoconstrictive effects are resistant to α₁-adrenoceptor blockers (e.g., prazosin), unlike noradrenaline .
  • NPK vs. NPY : NPK’s higher molecular weight and structural variations may confer distinct receptor-binding kinetics or stability in circulation .

Biological Activity

Neuropeptide K (NPK), a 36-amino acid peptide isolated from porcine brain extracts, exhibits significant biological activity, particularly in the context of the tachykinin family of neuropeptides. This article explores the biological activities associated with NPK, supported by data tables, case studies, and detailed research findings.

Structure and Isolation

NPK is characterized by its sequence, which includes a substance K sequence at its C-terminus. The peptide's structure is crucial for its biological function, as it is believed to act as an additional tachykinin neuromessenger in the brain. The primary structure of NPK was first identified in 1985, highlighting its high concentration in porcine brain tissues and its role in various physiological processes .

Biological Activities

NPK has been shown to influence several biological functions:

  • Gallbladder Contraction : NPK induces contractions in the gallbladder, affecting bile release and digestion.
  • Protein Extravasation : It plays a role in increasing vascular permeability, which can lead to protein leakage into surrounding tissues.
  • Hypotension : NPK has been implicated in lowering blood pressure through vasodilatory effects.
  • Bronchial Smooth Muscle Spasm : The peptide can induce spasms in bronchial muscles, potentially affecting respiratory function .

NPK primarily interacts with tachykinin receptors (NK1 and NK2), which are distributed throughout various tissues. The expression of these receptors in porcine tissues such as the uterus has been documented, indicating their role in modulating contractility and other physiological responses .

Table 1: Biological Effects of Neuropeptide K

Biological Activity Mechanism Tissue/Organ Affected
Gallbladder ContractionActivation of tachykinin receptorsGallbladder
Protein ExtravasationIncreased vascular permeabilityVarious tissues
HypotensionVasodilation via receptor activationSystemic circulation
Bronchial Smooth Muscle SpasmDirect stimulation of bronchial smooth muscleLungs

Case Studies and Research Findings

  • Tachykinin Gene Expression : A study examining tachykinin gene products in porcine ocular tissues revealed that NPK is produced alongside other tachykinins like substance P and neurokinin A. This suggests a coordinated role of these peptides in regulating physiological responses within ocular tissues .
  • Inflammatory Response : Research has shown that concentrations of neuropeptides, including NPK, increase during inflammatory processes in porcine intestines. This indicates that NPK may be involved in mediating inflammatory responses and could serve as a biomarker for disease states .
  • Contractility Studies : In experimental setups involving porcine myometrial tissues, NPK was found to significantly influence contractile activity when administered alongside other tachykinins. The interplay between NPK and substance P demonstrated differential effects on amplitude and frequency of contractions .

Q & A

Q. What experimental techniques are commonly used to isolate and characterize Neuropeptide K, Porcine?

  • Methodological Answer : Isolation involves tissue homogenization followed by liquid chromatography (e.g., HPLC) for purification. Characterization employs mass spectrometry (MS) for molecular weight determination and amino acid sequencing. Structural confirmation uses nuclear magnetic resonance (NMR) spectroscopy. Functional assays, such as receptor binding studies with radioligand displacement, assess bioactivity. Purity validation is conducted via SDS-PAGE or capillary electrophoresis. Detailed protocols should specify reagents (e.g., protease inhibitors) and equipment settings to ensure reproducibility .

Q. What is the primary physiological role of Neuropeptide K in porcine models, and how is this investigated?

  • Methodological Answer : Studies often use in situ hybridization or immunohistochemistry to map neuropeptide distribution in porcine tissues. Functional roles (e.g., vasodilation, neurotransmission) are tested via in vivo physiological monitoring (e.g., blood pressure changes) or in vitro organ bath assays. Knockdown models (e.g., siRNA) or receptor antagonists help establish causality. Always include controls for nonspecific effects, such as scrambled siRNA or vehicle administration .

Advanced Research Questions

Q. How can researchers design in vivo studies to investigate the pharmacokinetic properties of this compound while ensuring translational relevance to human physiology?

  • Methodological Answer : Use pharmacokinetic (PK) parameters (e.g., half-life, clearance) derived from porcine plasma samples analyzed via LC-MS/MS. Validate translational relevance by comparing porcine PK data with human in vitro hepatocyte metabolism studies. Apply allometric scaling to adjust dosages for interspecies differences. Include crossover studies to assess dose-response relationships and account for individual variability .

Q. What strategies are recommended for reconciling conflicting data on the receptor binding affinities of this compound across different experimental models?

  • Methodological Answer : Conduct a systematic review to identify methodological disparities (e.g., radioligand purity, buffer composition). Perform meta-analysis to quantify heterogeneity using tools like RevMan. Replicate experiments under standardized conditions (e.g., uniform receptor preparation, pH, temperature). Validate results with orthogonal methods, such as surface plasmon resonance (SPR) for kinetic analysis or functional cAMP assays .

Q. How do species-specific variations in Neuropeptide K receptor isoforms impact cross-species comparative studies?

  • Methodological Answer : Use comparative genomics (e.g., BLAST alignment) to identify conserved vs. divergent receptor regions. Test cross-reactivity via in vitro transfection assays (e.g., HEK293 cells expressing human or porcine receptors). Quantify signaling differences using calcium imaging or electrophysiology. Report findings with species-specific receptor nomenclature (e.g., NK1R in humans vs. NK1R-porcine variant) to avoid misinterpretation .

Data Contradiction and Validation

Q. What statistical approaches are most robust for analyzing dose-dependent effects of this compound in complex biological systems?

  • Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC₅₀ values. Use ANOVA with post-hoc corrections for multi-group comparisons. For time-series data, employ mixed-effects models. Validate findings with Bayesian hierarchical modeling to account for variability across experimental replicates. Open-source tools like R or Python’s SciPy suite are recommended for reproducibility .

Tables for Methodological Reference

Technique Application Key Considerations References
Liquid Chromatography (HPLC)Purification of Neuropeptide KUse C18 columns; optimize gradient elution
Mass Spectrometry (MS)Molecular weight determinationCalibrate with known standards (e.g., cytochrome C)
Radioligand Binding AssaysReceptor affinity studiesControl for nonspecific binding with excess cold ligand
Allometric ScalingInterspecies PK extrapolationApply species-specific scaling exponents

Guidance for Literature Review and Synthesis

Q. How can researchers systematically identify gaps in existing literature on this compound?

  • Methodological Answer : Develop a Boolean search string (e.g., ("neuropeptide K" AND porcine) NOT commercial) across PubMed, Scopus, and EMBASE. Use PICO(T) framework to filter studies by population (porcine), intervention (neuropeptide administration), and outcomes. Map findings using PRISMA flow diagrams and categorize gaps (e.g., lack of long-term toxicity data) .

Q. Notes for Rigorous Research Design :

  • Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating questions .
  • For in vivo studies, follow ARRIVE guidelines for experimental design and reporting .
  • Cross-validate findings using multiple analytical platforms (e.g., MS + NMR) to address reproducibility crises .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.